molecular formula C7H13N3O4 B1332725 H-D-Ala-Gly-Gly-OH CAS No. 77286-90-9

H-D-Ala-Gly-Gly-OH

Cat. No. B1332725
CAS RN: 77286-90-9
M. Wt: 203.2 g/mol
InChI Key: VGPWRRFOPXVGOH-SCSAIBSYSA-N
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Description

The compound "H-D-Ala-Gly-Gly-OH" is a tripeptide composed of the amino acids D-alanine, glycine, and glycine. While the specific compound is not directly studied in the provided papers, related peptides and their properties are discussed, which can provide insights into the synthesis, structure, and reactivity of similar peptides.

Synthesis Analysis

The synthesis of peptides with sequences similar to "H-D-Ala-Gly-Gly-OH" involves the condensation of protected amino acid units. For instance, a nonapeptide with an Ala–(HO)Gly–Ala sequence was synthesized through the condensation of tripeptide units, which suggests that a similar approach could be used for the synthesis of "H-D-Ala-Gly-Gly-OH" . The synthesis process is likely to involve the protection of functional groups, followed by stepwise condensation and subsequent deprotection steps.

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various spectroscopic methods. For example, the nonapeptide mentioned in the first paper has a disordered structure in DMSO and water, as indicated by 1H NMR and CD spectral data . Similarly, the structure of "H-D-Ala-Gly-Gly-OH" could be analyzed using these techniques to determine its conformation in different solvents. Additionally, the copolypeptide H-(Ala-Gly)9-OH was analyzed using quantum chemical calculations and high-resolution solid-state NMR, which could be applied to "H-D-Ala-Gly-Gly-OH" to obtain detailed structural information .

Chemical Reactions Analysis

The reactivity of amino acid residues in peptides can be influenced by their conformation. A study on the hydrogen abstraction reaction cycles of Gly and Ala residues shows that different conformations can affect the reactivity of these amino acids . This information is relevant to understanding the chemical behavior of "H-D-Ala-Gly-Gly-OH," as it contains both D-Ala and Gly residues. The study suggests that the side chain of Ala can influence the reactivity of the peptide, which could be extrapolated to the D-Ala residue in the tripeptide .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides can be influenced by their amino acid composition and sequence. For example, the dipeptide H-Ala-Phe-OH shows specific coordination abilities with metal ions, which could imply that "H-D-Ala-Gly-Gly-OH" may also have the potential to bind to metals, depending on the presence and position of functional groups capable of coordination . Additionally, the piezoelectric properties of amino acid-based hybrid crystals, such as those found in [H-β-(2-pyridyl)-Ala-OH][BF4], suggest that peptides can exhibit significant piezoelectric coefficients, which could be an interesting physical property to explore in "H-D-Ala-Gly-Gly-OH" .

Scientific Research Applications

  • Protein Unfolding in Diseases : A study by (Owen et al., 2012) explored how hydroxyl radicals (•OH) may initiate the unfolding of amino acids like Glycine (Gly) and Alanine (Ala) in peptides. This research is significant for understanding the rapid unfolding of peptides and proteins in diseases such as Alzheimer's.

  • Conformational Studies : (Merutka et al., 1995) conducted 1H NMR studies on disordered linear peptides including H-D-Ala-Gly-Gly-OH. This research aids in understanding the conformational properties of peptides in different environments.

  • Structural Analysis of Polypeptides : In a study by (Souma et al., 2008), the structural analysis of α-helical copolypeptides, which include sequences similar to H-D-Ala-Gly-Gly-OH, was conducted using quantum chemical calculations and NMR measurements. This helps in understanding the structural characteristics of such peptides.

  • Separation and Synthesis of Peptides : Research by (Izumiya et al., 1971) focused on the separation of amino acids and related compounds, including peptides similar to H-D-Ala-Gly-Gly-OH. This study is crucial for the synthesis and analysis of peptides.

  • NMR Studies for Conformational Analysis : A study by (Bundi & Wüthrich, 1979) used 1H-NMR to measure chemical shifts in peptides including H-D-Ala-Gly-Gly-OH. Such studies provide insights into the conformational behavior of peptides in solution.

  • Understanding the Structure of Collagen-like Structures : (Tsai et al., 2005) presented a study on collagen-like structures containing amino acids like Gly and Ala, providing insights into the stability and conformation of such structures.

  • Investigating Reactions with Hydroxyl Radicals : (Keshavarz & Mazarei, 2018) explored the reaction of amino acids with hydroxyl radicals, relevant for understanding oxidative damage to proteins, which can include sequences similar to H-D-Ala-Gly-Gly-OH.

Safety And Hazards

When handling “H-D-Ala-Gly-Gly-OH”, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPWRRFOPXVGOH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Ala-Gly-Gly-OH

CAS RN

77286-90-9
Record name D-Alanylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77286-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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